4-(3-Nitro-benzenesulfonylamino)-benzoic acid
Overview
Description
4-(3-Nitro-benzenesulfonylamino)-benzoic acid is an organic compound that features both nitro and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitro-benzenesulfonylamino)-benzoic acid typically involves the nitration and sulfonation of benzene derivatives. The process begins with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The final step involves the coupling of the nitrobenzenesulfonyl group with benzoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitro-benzenesulfonylamino)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and nitric acid. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzenes and aniline derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
4-(3-Nitro-benzenesulfonylamino)-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(3-Nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzenesulfonic acid: Similar in structure but lacks the benzoic acid moiety.
Benzenesulfonic acid, 4-amino-: Contains an amino group instead of a nitro group.
Sulfanilic acid: Another sulfonyl-containing compound with different functional groups .
Uniqueness
4-(3-Nitro-benzenesulfonylamino)-benzoic acid is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
4-[(3-nitrophenyl)sulfonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c16-13(17)9-4-6-10(7-5-9)14-22(20,21)12-3-1-2-11(8-12)15(18)19/h1-8,14H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOGYGMKNVZTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389075 | |
Record name | 4-(3-Nitro-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59923-19-2 | |
Record name | 4-(3-Nitro-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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